molecular formula C12H30O3Si2 B11848793 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol)

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol)

Cat. No.: B11848793
M. Wt: 278.53 g/mol
InChI Key: ILQCBWLWTBXJOL-UHFFFAOYSA-N
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Description

3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is a silicon-containing compound with a unique structure that includes two silicon atoms connected by an oxygen atom, each bonded to two methyl groups and a 2-methylpropan-1-ol group. This compound is known for its applications in various fields, including organic synthesis and polymer production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) typically involves hydrosilylation reactions. One common method is the reaction of allyl derivatives with hydrosilanes in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is carried out in solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for about 3 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrosilylation: Produces various organosilicon compounds.

    Reduction: Produces amines from carboxamides.

Scientific Research Applications

3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) exerts its effects involves its ability to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, allowing it to add to unsaturated organic compounds and reduce carboxamides to amines. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the silicon atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is unique due to its dual functionality, allowing it to participate in both hydrosilylation and reduction reactions. Its structure provides versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C12H30O3Si2

Molecular Weight

278.53 g/mol

IUPAC Name

3-[[(3-hydroxy-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-ol

InChI

InChI=1S/C12H30O3Si2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-14H,7-10H2,1-6H3

InChI Key

ILQCBWLWTBXJOL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C[Si](C)(C)O[Si](C)(C)CC(C)CO

Origin of Product

United States

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